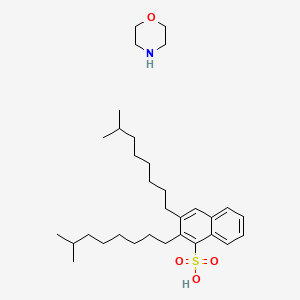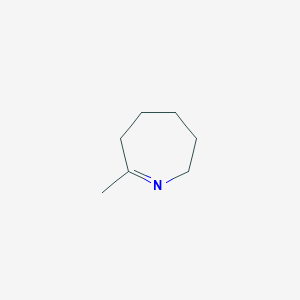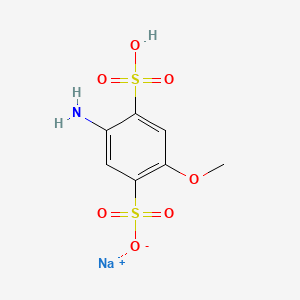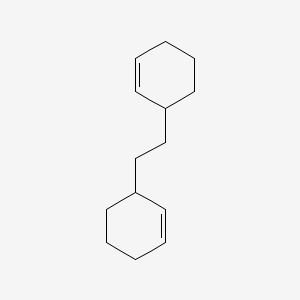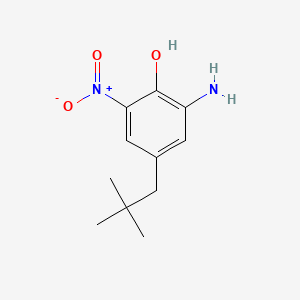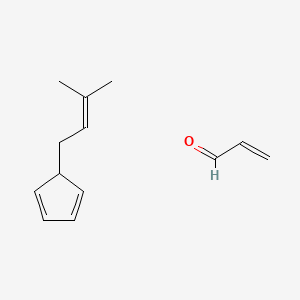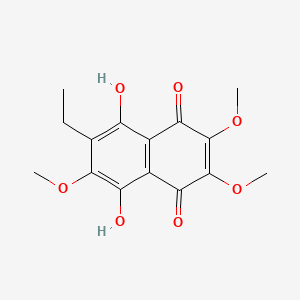
Trimethoxyechinochrome A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trimethoxyechinochrome A typically involves the etherification of echinochrome AThe reaction conditions often require the use of methanol and an acid catalyst to facilitate the etherification process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of the reaction conditions to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Trimethoxyechinochrome A undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Trimethoxyechinochrome A has several applications in scientific research:
Chemistry: It is used as a model compound to study redox reactions and the behavior of naphthoquinones.
Industry: Its stability and unique chemical properties make it useful in the development of dyes and pigments.
Mecanismo De Acción
The mechanism of action of trimethoxyechinochrome A involves its interaction with free radicals and metal ions. The compound can scavenge free radicals, although less effectively than echinochrome A. It also forms complexes with metal ions, which can influence its redox behavior. The presence of methoxy groups alters its reactivity compared to echinochrome A, reducing its mutagenic potential .
Comparación Con Compuestos Similares
Echinochrome A: The parent compound, known for its strong antioxidant properties and biological activity.
Other Naphthoquinones: Compounds such as juglone and lawsone, which share the naphthoquinone structure but differ in functional groups.
Uniqueness: Trimethoxyechinochrome A is unique due to its specific substitution pattern, which imparts different chemical and biological properties compared to other naphthoquinones. Its reduced mutagenicity and altered redox behavior make it a valuable compound for specific applications where echinochrome A’s properties may be undesirable .
Propiedades
Número CAS |
15012-61-0 |
|---|---|
Fórmula molecular |
C15H16O7 |
Peso molecular |
308.28 g/mol |
Nombre IUPAC |
6-ethyl-5,8-dihydroxy-2,3,7-trimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O7/c1-5-6-9(16)7-8(10(17)13(6)20-2)12(19)15(22-4)14(21-3)11(7)18/h16-17H,5H2,1-4H3 |
Clave InChI |
FZGXNUYPQSJUAM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(C(=C1OC)O)C(=O)C(=C(C2=O)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]](/img/structure/B12669173.png)


